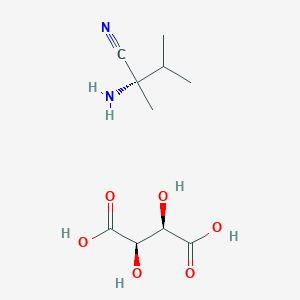
Irisresorcinol
Übersicht
Beschreibung
Irisresorcinol belongs to the class of organic compounds known as resorcinols . Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3 . Irisresorcinol has been detected, but not quantified in, fats and oils .
Molecular Structure Analysis
Irisresorcinol has a molecular formula of C21H34O2 . Its average mass is 318.493 Da and its monoisotopic mass is 318.255890 Da . It is a benzene ring bearing two hydroxyl groups at positions 1 and 3 .
Physical And Chemical Properties Analysis
Irisresorcinol has a molecular formula of C21H34O2 . Its average mass is 318.493 Da and its monoisotopic mass is 318.255890 Da . Monolayer properties of irisresorcinol were measured at the air/water interface .
Wissenschaftliche Forschungsanwendungen
Irisin's Multifunctionality : Irisin, a protein related to Irisresorcinol, exhibits multiple health benefits. It reduces systemic inflammation, balances bone resorption and formation, and modulates metabolic and nervous system processes (Korta, Pocheć, & Mazur-Bialy, 2019).
Therapeutic Potential in Cancer : Irisin may offer therapeutic benefits for breast cancer by inducing apoptosis and enhancing tumor sensitivity to antineoplastic agents (Gannon et al., 2015). Additionally, BRCA1-IRIS, an alternative product of the BRCA1 gene, can promote tumor progression by affecting PTEN transcription and HIF-1α activation (Li et al., 2018).
Metabolic and Physiological Effects : Irisin plays a key role in browning adipocytes, regulating bone metabolism, and affecting nervous system function. It has potential therapeutic applications in metabolic disorders (Waseem et al., 2022).
Antitumor Activity of Irisquinone : Irisquinone, another compound related to Irisresorcinol, has demonstrated effectiveness against various cancers in mice (Hadfield, McGown, & Butler, 2000).
Irisin in Liver Cancer : Irisin might facilitate liver cancer progression and reduce chemotherapy sensitivity by activating the PI3K/AKT pathway (Shi et al., 2017).
Anti-Inflammatory and Anti-Apoptotic Properties : Irisin exhibits anti-inflammatory, anti-apoptotic, and anti-oxidative characteristics, making it a potential target for diseases involving these processes (Askari et al., 2018).
Irisin in Glucose Metabolism : It also influences energy expenditure and glucose tolerance, potentially aiding in weight loss and improving insulin resistance (Al-Daghri et al., 2014).
Retinal Applications : Iris-derived cells can adopt photoreceptor-specific phenotypes, indicating potential applications in retinal therapies (Akagi et al., 2005).
Irisresorcinol in Molecular Recognition : Irisresorcinol monolayers exhibit thermal expansion properties, suggesting potential use in molecular recognition of saccharoses (Kato, Seki, & Kaneko, 1990).
Irisresorcinol as a Triterpenoid Compound : Irisresorcinol is identified as a triterpenoid compound in Labisia pumila plants (Avula et al., 2010).
Chemical Constituents of Iris Bungei : Iris Bungei seeds contain irisresorcinol, highlighting its presence in various plant species (Min-jian, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(E)-heptadec-10-enyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBLHZOJAWSCSP-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irisresorcinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Irisresorcinol | |
CAS RN |
52483-21-3 | |
| Record name | Irisresorcinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35 - 36 °C | |
| Record name | Irisresorcinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)

